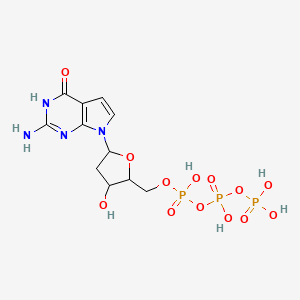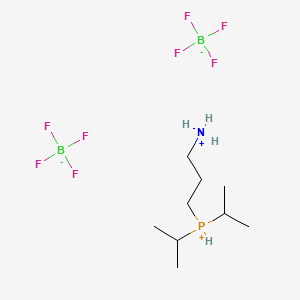
(3-Ammoniopropyl)diisopropylphosphonium bis(tetrafluoroborate)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(3-Ammoniopropyl)diisopropylphosphonium bis(tetrafluoroborate) is a chemical compound with the empirical formula C9H24B2F8NP and a molecular weight of 350.88 g/mol . It is a solid compound that is used as a ligand in various coupling reactions, including Buchwald-Hartwig, Suzuki-Miyaura, Stille, Sonogashira, Negishi, Heck, and Hiyama coupling reactions .
Vorbereitungsmethoden
The synthesis of (3-Ammoniopropyl)diisopropylphosphonium bis(tetrafluoroborate) typically involves the reaction of diisopropylphosphine with 3-bromopropylamine, followed by the addition of tetrafluoroboric acid to form the bis(tetrafluoroborate) salt . The reaction conditions generally include an inert atmosphere, such as nitrogen or argon, and the use of anhydrous solvents to prevent hydrolysis of the intermediates . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to maximize yield and purity .
Analyse Chemischer Reaktionen
(3-Ammoniopropyl)diisopropylphosphonium bis(tetrafluoroborate) undergoes various types of chemical reactions, primarily serving as a ligand in coupling reactions . These reactions include:
Reduction: Similar to oxidation, reduction reactions involving this compound are not extensively studied.
Substitution: The compound is involved in substitution reactions, particularly in cross-coupling reactions where it acts as a ligand.
Common reagents and conditions used in these reactions include palladium or nickel catalysts, bases such as potassium carbonate or sodium hydroxide, and solvents like toluene or dimethylformamide . Major products formed from these reactions depend on the specific substrates used but generally include various substituted aromatic and aliphatic compounds .
Wissenschaftliche Forschungsanwendungen
(3-Ammoniopropyl)diisopropylphosphonium bis(tetrafluoroborate) has several scientific research applications:
Wirkmechanismus
The mechanism of action of (3-Ammoniopropyl)diisopropylphosphonium bis(tetrafluoroborate) involves its role as a ligand in catalytic cycles. It coordinates with metal catalysts, such as palladium or nickel, to form active catalytic species that facilitate the coupling reactions . The molecular targets and pathways involved include the activation of substrates and the stabilization of transition states during the catalytic cycle .
Vergleich Mit ähnlichen Verbindungen
(3-Ammoniopropyl)diisopropylphosphonium bis(tetrafluoroborate) can be compared with other similar compounds, such as:
Triphenylphosphine: Another commonly used ligand in coupling reactions, but with different steric and electronic properties.
Tris(2,4,6-trimethoxyphenyl)phosphine: A bulkier ligand that provides different reactivity and selectivity in coupling reactions.
Di-tert-butylphosphine: A ligand with different steric hindrance and electronic effects compared to (3-Ammoniopropyl)diisopropylphosphonium bis(tetrafluoroborate).
The uniqueness of (3-Ammoniopropyl)diisopropylphosphonium bis(tetrafluoroborate) lies in its specific structure, which provides a balance of steric and electronic properties that make it suitable for a wide range of coupling reactions .
Eigenschaften
Molekularformel |
C9H24B2F8NP |
|---|---|
Molekulargewicht |
350.9 g/mol |
IUPAC-Name |
3-di(propan-2-yl)phosphaniumylpropylazanium;ditetrafluoroborate |
InChI |
InChI=1S/C9H22NP.2BF4/c1-8(2)11(9(3)4)7-5-6-10;2*2-1(3,4)5/h8-9H,5-7,10H2,1-4H3;;/q;2*-1/p+2 |
InChI-Schlüssel |
XOFTUYXVVIJLRD-UHFFFAOYSA-P |
Kanonische SMILES |
[B-](F)(F)(F)F.[B-](F)(F)(F)F.CC(C)[PH+](CCC[NH3+])C(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



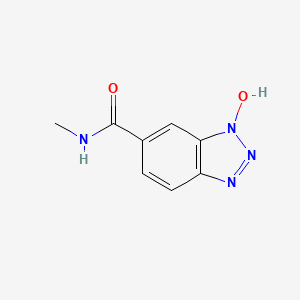
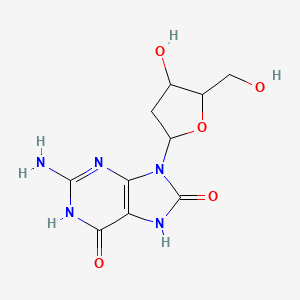
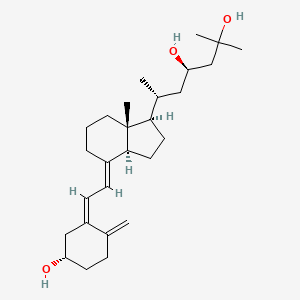


![[13C8]-Nifedipine](/img/structure/B12058222.png)


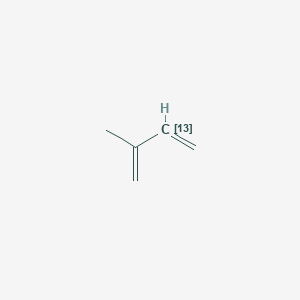

![(1S,4R)-3-methylidenebicyclo[2.2.1]heptan-2-one](/img/structure/B12058250.png)

